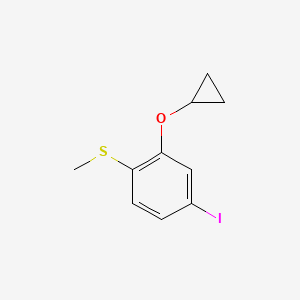
(2-Cyclopropoxy-4-iodophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclopropoxy-4-iodophenyl)(methyl)sulfane is an organic compound with the molecular formula C10H11IOS and a molecular weight of 306.16 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methylsulfane group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of (2-Cyclopropoxy-4-iodophenyl)(methyl)sulfane typically involves the reaction of cyclopropyl alcohol with 4-iodophenyl methyl sulfide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2-Cyclopropoxy-4-iodophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfoxide or sulfone back to the sulfide.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Scientific Research Applications
(2-Cyclopropoxy-4-iodophenyl)(methyl)sulfane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclopropoxy-4-iodophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The iodine atom and the cyclopropoxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The pathways involved may include oxidative addition and reductive elimination reactions .
Comparison with Similar Compounds
(2-Cyclopropoxy-4-iodophenyl)(methyl)sulfane can be compared with similar compounds such as:
(2-Iodophenyl)(methyl)sulfane: This compound lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Iodothioanisole: This compound has a methoxy group instead of a cyclopropoxy group, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the cyclopropoxy and iodine substituents, which confer distinct steric and electronic characteristics that can be exploited in various chemical transformations.
Properties
Molecular Formula |
C10H11IOS |
|---|---|
Molecular Weight |
306.17 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-iodo-1-methylsulfanylbenzene |
InChI |
InChI=1S/C10H11IOS/c1-13-10-5-2-7(11)6-9(10)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3 |
InChI Key |
MPULPXSLUNSTMN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)I)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















